molecular formula C10H9ClF3NOS B14042959 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14042959
M. Wt: 283.70 g/mol
InChI Key: LWNYCCWIOOXGCX-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a compound that features a trifluoromethylthio group, an amino group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common route includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable nucleophile, followed by catalytic reduction to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chlorine atom can yield a variety of functionalized derivatives .

Scientific Research Applications

1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications .

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c11-4-3-8(16)7-2-1-6(15)5-9(7)17-10(12,13)14/h1-2,5H,3-4,15H2

InChI Key

LWNYCCWIOOXGCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)SC(F)(F)F)C(=O)CCCl

Origin of Product

United States

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